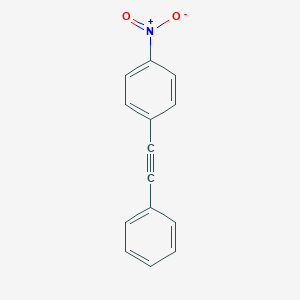

1-Nitro-4-phenylethynyl-benzene

Descripción general

Descripción

1-Nitro-4-phenylethynyl-benzene is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol It is known for its unique structure, which consists of a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Nitro-4-phenylethynyl-benzene can be synthesized through a coupling reaction between 1-iodo-4-nitrobenzene and phenylacetylene . The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 1-Nitro-4-phenylethynyl-benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or metal hydrides such as sodium borohydride.

Substitution: The phenylethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the benzene ring.

Oxidation: The compound can undergo oxidation reactions, where the phenylethynyl group is oxidized to form carbonyl compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Nucleophiles like halides or amines in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Reduction: 1-Amino-4-phenylethynyl-benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carbonyl-containing compounds such as aldehydes or ketones.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Nitro-4-phenylethynyl-benzene serves as a building block in organic synthesis, facilitating the creation of various other chemicals. Its structure allows it to participate in several reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Cross-Coupling Reactions

A notable application of this compound is in the Sonogashira coupling reaction , where it acts as a substrate for the formation of aryl-alkyne bonds. Recent studies have demonstrated that palladium nanoparticles (PdNPs) encapsulated within hybrid hydrogels can catalyze Sonogashira reactions under environmentally friendly conditions without requiring an inert atmosphere. This method has shown to be effective, allowing for the reuse of catalysts up to five times without loss of yield .

Metal-Free Reduction

Research has indicated that this compound can undergo reduction using a metal-free method involving tetrahydroxydiboron as a reductant. This process is particularly advantageous because it allows for the selective reduction of nitro groups to anilines while preserving sensitive functional groups such as vinyl and ethynyl . The reaction can be completed rapidly at room temperature, showcasing its efficiency and practicality in synthetic chemistry.

Hydrogenation Studies

The compound has also been investigated for its hydrogenation properties. A study detailed the transfer hydrogenation of this compound, providing insights into its kinetics and mechanisms under various conditions . This research contributes to understanding how nitro compounds can be transformed into amines, which are valuable intermediates in pharmaceuticals and agrochemicals.

Photophysical Properties

This compound exhibits interesting photophysical properties that have implications for its use in materials science and photonics. Studies have evaluated its behavior under different conditions, revealing insights into its potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Table 1: Summary of Key Reactions Involving this compound

Mecanismo De Acción

The mechanism of action of 1-nitro-4-phenylethynyl-benzene primarily involves its ability to undergo various chemical transformations. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The phenylethynyl group provides rigidity and planarity, which can influence the compound’s reactivity and interactions with other molecules. These properties make it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

1-Nitro-4-phenylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical transformations.

4-Nitrophenylacetylene: Similar structure but lacks the additional phenyl ring, affecting its physical and chemical properties.

1-Nitro-4-(2-phenylethyl)benzene: Contains an ethyl group instead of an ethynyl group, leading to different reactivity and applications.

Uniqueness: 1-Nitro-4-phenylethynyl-benzene is unique due to the presence of both a nitro group and a phenylethynyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.

Actividad Biológica

1-Nitro-4-phenylethynyl-benzene (CAS No. 1942-30-9) is an organic compound notable for its potential biological activities. This compound belongs to the class of nitro-substituted phenyl compounds, which have garnered interest due to their diverse applications in medicinal chemistry and materials science. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 237.25 g/mol. It appears as a yellow solid with a melting point ranging from 120 to 121 °C . Its structure features a nitro group (-NO2) attached to a phenylethynyl moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction within biological systems to form reactive intermediates. These intermediates may interact with cellular components, influencing various biochemical pathways. The following mechanisms have been proposed:

- Nitroreduction : The nitro group can be reduced to form hydroxylamine or amine derivatives, which may exhibit distinct biological properties.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage or apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A notable case study involved the treatment of human breast cancer cells (MCF-7), where exposure to this compound resulted in a dose-dependent decrease in cell viability .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .

- Cancer Cell Studies : In a controlled laboratory setting, treatment with varying concentrations (10 µM to 100 µM) of this compound led to significant reductions in the proliferation of MCF-7 cells after 48 hours, with IC50 values calculated at approximately 50 µM .

Propiedades

IUPAC Name |

1-nitro-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCIMYGAABSRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393640 | |

| Record name | 1-Nitro-4-phenylethynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-30-9 | |

| Record name | 1-Nitro-4-phenylethynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.